Phosphoenolpyruvate

描述

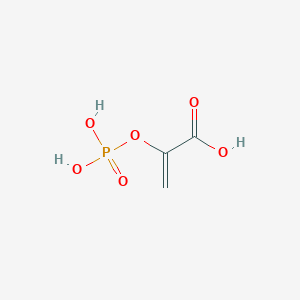

Structure

3D Structure

属性

IUPAC Name |

2-phosphonooxyprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBNBXWJWCWCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861797 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoenolpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138-08-9 | |

| Record name | Phosphoenolpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoenolpyruvate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dihydroxyphosphinoyloxyacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOENOLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545YL308OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoenolpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and History of Phosphoenolpyruvate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoenolpyruvate (PEP), a three-carbon carboxylic acid, holds a pivotal position in cellular metabolism. As the ester derived from the enol of pyruvate and phosphate, it is a critical intermediate in both glycolysis and gluconeogenesis, effectively acting as a metabolic crossroads. Its most notable characteristic is the possession of the most energy-rich phosphate bond found in biological systems, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol.[1] This high group transfer potential enables PEP to drive the synthesis of ATP via substrate-level phosphorylation, a fundamental process in energy currency generation. Beyond its central role in energy metabolism, PEP is a key precursor in the biosynthesis of aromatic amino acids in plants and microorganisms and serves as the energy source for the unique phosphotransferase system (PTS) for sugar uptake in bacteria. This document provides a comprehensive overview of the historical milestones, key experiments, and quantitative data associated with the discovery and elucidation of the roles of this compound.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader effort to unravel the intricate steps of alcoholic fermentation and glycolysis in the early 20th century. The complete pathway, known today as the Embden-Meyerhof-Parnas (EMP) pathway, was largely elucidated by 1940 through the collective work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas.[2][3]

While there is no single publication heralding the "discovery" of PEP, its identification as a crucial intermediate emerged from this body of work. The key breakthrough came from the laboratory of Otto Meyerhof. In 1934, Karl Lohmann and Otto Meyerhof published seminal work identifying PEP as the phosphorylated compound responsible for the transfer of a phosphate group to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP).[4][5] This reaction, the final step in the glycolytic payoff phase, was recognized for its critical role in cellular energy production. Jakub Parnas later coined the term "phosphorylation" to describe this transfer.[4]

The chemical identity and structure of this compound were definitively established through subsequent research, culminating in its first successful chemical synthesis by Erich Baer in 1952. This provided an unambiguous structural proof and made the compound available for further biochemical studies.

A significant expansion of PEP's known biological roles came in 1964, when Saul Roseman and his colleagues discovered the this compound:sugar phosphotransferase system (PTS) in bacteria.[6][7][8] They demonstrated that bacteria utilize the high energy of PEP's phosphate bond to drive the transport and concomitant phosphorylation of sugars across the cell membrane, a unique mechanism distinct from ATP-driven transport.

Quantitative and Thermodynamic Data

The unique biochemical function of PEP is rooted in its thermodynamic properties and its interaction with key metabolic enzymes.

Table 1: Thermodynamic and Cellular Properties of this compound

| Parameter | Value | Organism/Condition | Reference(s) |

| Standard Free Energy of Hydrolysis (ΔG°') | -61.9 kJ/mol | Standard Conditions | [1] |

| Intracellular Concentration | 0.2 mM | E. coli (glucose-grown) | [9] |

| Intracellular Concentration | ~0.8 - 1.4 mM | S. cerevisiae (low Pyruvate Kinase activity) | [10] |

| Intracellular Concentration | Increases with glucose concentration | Mammalian Islet Cells | [11] |

Table 2: Kinetic Parameters of Key PEP-Metabolizing Enzymes

| Enzyme | Substrate | Km Value (mM) | Organism/Tissue | Reference(s) |

| Pyruvate Kinase | This compound | 0.05 - 0.12 | Crustacean Muscle / Rat Spermatids | [2][3] |

| Pyruvate Kinase | This compound | ~0.57 | R. toruloides (yeast) | [12] |

| Enolase | 2-Phosphoglycerate | 0.008 | General | [13][14] |

| PEPCK (cytosolic) | Oxaloacetate | 0.012 | Mammalian | [15] |

| PEPCK (cytosolic) | GTP | 0.013 | Mammalian | [15] |

| PEP Carboxylase | This compound | 0.35 (in presence of activators) | E. coli | [9] |

Note: Km values are highly dependent on experimental conditions (pH, temperature, cofactor concentrations) and can vary between isozymes.

Key Metabolic Pathways Involving PEP

The central role of PEP is best visualized through its position in major metabolic pathways.

Caption: Role of PEP in the Embden-Meyerhof-Parnas (EMP) Glycolysis Pathway.

Caption: Role of PEP in the Gluconeogenesis Pathway.

Caption: Role of PEP in C4 Carbon Fixation Pathway.

Key Experimental Protocols

The characterization of PEP and its associated enzymes relied on the development of specific assays and extraction procedures. While the original methods from the 1930s were rudimentary by today's standards, the principles remain. Below are detailed modern protocols representative of the techniques used to study PEP metabolism.

Protocol 1: Extraction of Glycolytic Intermediates from Yeast

This method is based on rapid quenching and cold solvent extraction to preserve the in vivo state of labile metabolites like PEP.

Objective: To extract glycolytic intermediates from Saccharomyces cerevisiae for subsequent quantification.

Materials:

-

Yeast culture (S. cerevisiae)

-

Quenching solution: 60% (v/v) Methanol, pre-cooled to -40°C

-

Extraction solution: Chloroform, pre-cooled to -40°C

-

Washing solution: 60% Methanol, pre-cooled to -40°C

-

High-speed refrigerated centrifuge

-

Stopped-flow apparatus (for rapid time-course experiments)

Procedure:

-

Rapid Quenching: To capture a metabolic snapshot, rapidly stop all enzymatic activity. For time-course experiments, mix the yeast suspension with a substrate (e.g., glucose) in a stopped-flow apparatus and spray the culture directly into 2 volumes of quenching solution at -40°C. This process should take less than 0.1 seconds.[16]

-

Cell Harvesting: Pellet the quenched cells by centrifugation at 5,000 x g for 5 minutes at -20°C.

-

Washing: Resuspend the cell pellet in cold washing solution to remove extracellular contaminants and centrifuge again.

-

Extraction: Resuspend the final cell pellet in cold chloroform at -40°C. The chloroform disrupts the cell membrane, releasing intracellular metabolites into the solvent.[16]

-

Phase Separation: Add cold water to the chloroform suspension to create a two-phase system. Vortex vigorously.

-

Metabolite Collection: Centrifuge at 10,000 x g for 10 minutes at low temperature. The polar metabolites, including PEP and other glycolytic intermediates, will be in the upper aqueous/methanol phase.

-

Analysis: Carefully collect the upper aqueous phase. The extract can then be stored at -80°C or analyzed immediately using techniques such as LC-MS/MS, NMR, or enzymatic assays.

Protocol 2: Coupled Enzyme Assay for Pyruvate Kinase Activity

This is a continuous spectrophotometric assay that measures pyruvate kinase (PK) activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).

Objective: To determine the kinetic parameters (Vmax, Km) of pyruvate kinase.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5

-

Adenosine diphosphate (ADP) solution

-

This compound (PEP) solution (varied concentrations for Km determination)

-

NADH solution

-

Lactate dehydrogenase (LDH) (commercially available, high purity)

-

Sample containing pyruvate kinase (e.g., purified enzyme, cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

A saturating concentration of ADP (e.g., 1.5 mM)

-

A starting concentration of PEP (e.g., for Km determination, start with 0.05 mM and increase incrementally)

-

A fixed, non-limiting concentration of NADH (e.g., 0.2 mM)

-

An excess of LDH (e.g., 10-20 units)

-

-

Initiation: Add the enzyme sample to the cuvette to initiate the reaction. The total volume should be standardized (e.g., 1 mL).

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance is due to the oxidation of NADH to NAD⁺ by LDH as it reduces the pyruvate (produced by PK) to lactate.

-

Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Kinetic Analysis: Repeat the assay with varying concentrations of PEP. Plot the initial reaction rates against the PEP concentration and fit the data to the Michaelis-Menten equation to determine the Km for PEP and the Vmax of the enzyme.

Caption: Workflow for a Coupled Spectrophotometric Assay of Pyruvate Kinase.

Conclusion

The discovery of this compound marked a pivotal moment in the history of biochemistry, transforming the understanding of cellular energy dynamics. From its initial identification as a high-energy intermediate in glycolysis to its recognized roles in gluconeogenesis, bacterial transport, and plant carbon fixation, PEP has proven to be a molecule of exceptional versatility. The elucidation of its properties and functions, a process spanning decades of meticulous research, showcases the foundational principles of metabolic investigation. For researchers and drug development professionals today, understanding the history and biochemical significance of PEP remains essential for targeting metabolic pathways in areas ranging from infectious disease to oncology and metabolic disorders.

References

- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Metabolism of round spermatids: kinetic properties of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic and regulatory properties of muscle pyruvate kinase from Cancer magister - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. assaygenie.com [assaygenie.com]

- 7. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regulation of Escherichia coli this compound carboxylase by multiple effectors in vivo. II. Kinetic studies with a reaction system containing physiological concentrations of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mitochondrial isoform of this compound carboxykinase (PEPCK-M) and glucose homeostasis: has it been overlooked? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Solved 8. The glycolytic enzyme enolase catalyzes the | Chegg.com [chegg.com]

- 14. Solved The glycolytic enzyme enolase catalyzes the | Chegg.com [chegg.com]

- 15. What Is the Metabolic Role of this compound Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A method for the determination of changes of glycolytic metabolites in yeast on a subsecond time scale using extraction at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Foundations: An In-depth Technical Guide to the Early Studies of Phosphoenolpyruvate Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that first elucidated the synthesis pathways of phosphoenolpyruvate (PEP), a critical high-energy intermediate in metabolism. The early investigations, primarily centered on the enzymes PEP carboxykinase (PEPCK) and the process of carbon dioxide fixation, laid the groundwork for our current understanding of gluconeogenesis and intermediary metabolism. This document provides a detailed examination of the experimental protocols and quantitative data from these pioneering studies, offering valuable insights for contemporary research and drug development.

Core Concepts in Early PEP Synthesis Research

The initial exploration into PEP synthesis was driven by the need to understand how organisms synthesize glucose from non-carbohydrate precursors, a process known as gluconeogenesis. A pivotal step in this pathway is the conversion of oxaloacetate to PEP. Early researchers also investigated the fascinating ability of some bacteria to fix carbon dioxide, a process intricately linked to PEP metabolism.

Two major lines of inquiry form the basis of our early understanding:

-

The Discovery and Characterization of this compound Carboxykinase (PEPCK): Spearheaded by Merton F. Utter and Kiyoshi Kurahashi in the 1950s, this work identified and characterized the enzyme responsible for the decarboxylation of oxaloacetate to form PEP.

-

Carbon Dioxide Fixation in Bacteria: The earlier work of Harland G. Wood and C. H. Werkman in the 1930s and 1940s demonstrated that non-photosynthetic organisms could incorporate CO2 into organic molecules, a discovery that directly implicated pathways involving C4-dicarboxylic acids and ultimately connected to PEP synthesis.

Key Enzymes and Their Discovery

This compound Carboxykinase (PEPCK)

The enzyme initially named "oxalacetic carboxylase" was later identified as this compound carboxykinase (PEPCK). The groundbreaking work of Utter and Kurahashi, primarily using chicken liver mitochondria, was instrumental in purifying and characterizing this enzyme.

Signaling Pathway for PEPCK-catalyzed PEP Synthesis:

Caption: PEPCK catalyzes the GTP-dependent conversion of oxaloacetate to PEP.

The Wood-Werkman Reaction and CO2 Fixation

Decades before the detailed characterization of PEPCK, Wood and Werkman's research with propionic acid bacteria revealed that CO2 was not just a waste product of metabolism but could be "fixed" into organic molecules. Their isotopic tracer studies using ¹³C were revolutionary and demonstrated the net synthesis of a C4-dicarboxylic acid from a C3 compound and CO2.

Logical Relationship in the Wood-Werkman Reaction:

Caption: The Wood-Werkman reaction demonstrated the fixation of CO2 into a C4 acid.

Detailed Experimental Protocols from Early Studies

The methodologies employed by these early researchers, while lacking the sophistication of modern techniques, were remarkably ingenious and precise. Below are detailed protocols reconstructed from their seminal publications.

Purification of "Oxalacetic Carboxylase" (PEPCK) from Chicken Liver Mitochondria (Utter and Kurahashi, 1954)

This protocol outlines the multi-step process for isolating and purifying the enzyme.

Experimental Workflow for PEPCK Purification:

Caption: Multi-step workflow for the purification of PEPCK from chicken liver.

Methodology Details:

-

Preparation of Mitochondria: Fresh chicken livers were homogenized in a 0.25 M sucrose solution. The homogenate was subjected to differential centrifugation to pellet the mitochondria.

-

Acetone Powder: The isolated mitochondria were treated with acetone at low temperatures to dehydrate and defat the preparation, resulting in a stable acetone powder.

-

Extraction: The acetone powder was extracted with a 0.1 M sodium bicarbonate (NaHCO3) solution.

-

Ammonium Sulfate Fractionation: The protein extract was subjected to fractional precipitation with ammonium sulfate. The fraction precipitating between 35% and 50% saturation was collected.

-

Dialysis: The precipitated protein was redissolved and dialyzed against a 0.001 M solution of Versene (EDTA) to remove metal ions.

-

Ethanol Fractionation: The dialyzed solution was subjected to ethanol fractionation at -10°C.

-

Calcium Phosphate Gel Adsorption: The active fraction was adsorbed onto a calcium phosphate gel.

-

Elution: The enzyme was eluted from the gel using a 0.1 M phosphate buffer at pH 7.4.

Assay for PEPCK Activity (Utter and Kurahashi, 1954)

The activity of the purified enzyme was determined by measuring the exchange of radioactive ¹⁴CO₂ into the carboxyl group of oxaloacetate.

Reaction Mixture:

| Component | Concentration |

| Potassium Oxaloacetate | 0.01 M |

| Inosine Triphosphate (ITP) | 0.001 M |

| MnCl₂ | 0.002 M |

| K¹⁴HCO₃ | Variable (approx. 100,000 c.p.m.) |

| Cysteine | 0.02 M |

| Phosphate Buffer (pH 6.5) | 0.04 M |

| Enzyme Preparation | Variable |

| Total Volume | 1.0 ml |

Procedure:

-

The reaction components were combined in a test tube.

-

The reaction was initiated by the addition of the enzyme preparation.

-

The mixture was incubated for 5 minutes at 30°C.

-

The reaction was stopped by the addition of 0.2 ml of 20% trichloroacetic acid.

-

Unreacted ¹⁴CO₂ was removed by bubbling a stream of non-radioactive CO₂ through the acidified solution.

-

The radioactivity remaining in the oxaloacetate was determined using a Geiger-Müller counter.

Isotopic Tracer Experiment for CO₂ Fixation (Wood et al., 1941)

This experiment demonstrated the incorporation of ¹³CO₂ into succinate by Propionibacterium pentosaceum.

Experimental Setup:

-

Culture Medium: A glycerol-based medium was prepared and inoculated with P. pentosaceum.

-

Introduction of ¹³CO₂: The bacterial culture was exposed to ¹³CO₂ (as NaH¹³CO₃) during fermentation.

-

Isolation of Succinic Acid: After the fermentation was complete, the succinic acid was isolated from the culture medium through a series of chemical extractions and purifications.

-

Mass Spectrometry: The isotopic composition of the carbon in the purified succinic acid was analyzed using a mass spectrometer to determine the enrichment of ¹³C.

Quantitative Data from Early PEP Synthesis Studies

The following tables summarize the key quantitative findings from these foundational papers.

Table 1: Purification of "Oxalacetic Carboxylase" (PEPCK)

| Purification Step | Total Units | Specific Activity (units/mg protein) | Yield (%) | Purification (x-fold) |

| Acetone Powder Extract | 12,000 | 0.3 | 100 | 1 |

| (NH₄)₂SO₄ (35-50%) | 9,600 | 1.2 | 80 | 4 |

| Ethanol Fraction | 6,000 | 4.0 | 50 | 13.3 |

| Ca₃(PO₄)₂ Gel Eluate | 3,600 | 20.0 | 30 | 66.7 |

Data adapted from Utter and Kurahashi, J. Biol. Chem. 1954, 207, 787-802.

Table 2: Michaelis Constants (Km) for PEPCK

| Substrate | Km (M) |

| Oxaloacetate | 4 x 10⁻⁴ |

| Inosine Triphosphate (ITP) | 1.5 x 10⁻⁴ |

Data adapted from Utter and Kurahashi, J. Biol. Chem. 1954, 207, 803-819.

Table 3: Isotopic Analysis of Succinate from CO₂ Fixation

| Carbon Position in Succinate | ¹³C Atom % Excess |

| Carboxyl Carbons | 1.84 |

| Methylene Carbons | Not significantly enriched |

Data adapted from Wood et al., J. Biol. Chem. 1941, 139, 483-484.

Conclusion

The early studies on this compound synthesis pathways, conducted with what would now be considered basic tools, were monumental achievements in biochemistry. The meticulous purification protocols, the innovative use of isotopic tracers, and the precise quantitative measurements laid a robust foundation for decades of research in metabolic regulation, diabetes, and cancer metabolism. For today's researchers, a deep understanding of these foundational experiments provides not only a historical perspective but also a testament to the enduring power of rigorous scientific inquiry. The pathways and enzymes they uncovered remain central targets for therapeutic intervention, underscoring the lasting impact of this pioneering work.

The Cornerstone of Metabolism: A Technical Guide to Phosphoenolpyruvate

An In-depth Exploration of the Biochemical Properties, Structure, and Critical Roles of a High-Energy Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate situated at a critical crossroads of cellular metabolism. This technical guide provides a comprehensive overview of the biochemical properties, intricate structure, and multifaceted roles of PEP. It is an essential resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this vital molecule. The guide delves into its participation in glycolysis, gluconeogenesis, the shikimate pathway, and the bacterial phosphotransferase system. Detailed experimental protocols for key enzymatic assays are provided, alongside structured data presentation and visualizations of relevant metabolic and signaling pathways to facilitate a thorough understanding of PEP's significance in cellular bioenergetics and biosynthesis.

Biochemical and Physicochemical Properties of this compound

This compound is an ester formed from the enol of pyruvate and phosphate. It is notable for possessing the highest energy phosphate bond found in living organisms, with a standard free energy of hydrolysis of approximately -61.9 kJ/mol.[1] This high phosphoryl group transfer potential is central to its role in substrate-level phosphorylation.[2]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₅O₆P | [3][4] |

| Molecular Weight | 168.04 g/mol | [3][4] |

| Monoisotopic Mass | 167.98237487 Da | [4] |

| Standard Free Energy of Hydrolysis (ΔG°') | -61.9 kJ/mol | [1] |

| IUPAC Name | 2-(phosphonooxy)prop-2-enoic acid | [1][4] |

| CAS Number | 138-08-9 | [1][4] |

Structural Characteristics

PEP's structure is characterized by a phosphate group esterified to the enol form of pyruvate. This enolphosphate linkage is what confers its high energy. At physiological pH, the phosphate and carboxyl groups are deprotonated, resulting in a net negative charge.[1]

The Central Role of PEP in Metabolic Pathways

This compound is a key intermediate in several fundamental metabolic pathways, serving as a critical link between carbohydrate metabolism and the biosynthesis of other essential molecules.[1][5]

Glycolysis and Gluconeogenesis

In glycolysis , PEP is formed from 2-phosphoglycerate in a dehydration reaction catalyzed by enolase.[1][2] In the final, irreversible step of glycolysis, pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, generating ATP and pyruvate.[1][2] This is a crucial step for ATP production in the cell.

Conversely, in gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors, two steps are required to convert pyruvate back to PEP.[1][6] First, pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase.[6] Then, this compound carboxykinase (PEPCK) decarboxylates and phosphorylates oxaloacetate to yield PEP, a reaction that consumes a molecule of GTP.[1][6]

The Shikimate Pathway

In plants, bacteria, fungi, and archaea, PEP is a crucial precursor for the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds.[1][7][8] The first committed step of this pathway involves the condensation of this compound and erythrose 4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[1][9]

Bacterial Phosphotransferase System (PTS)

In many bacteria, PEP serves as the primary energy source for the phosphotransferase system (PTS) , a unique mechanism for sugar uptake.[10][11] In this system, the phosphoryl group from PEP is transferred through a cascade of proteins, including Enzyme I (EI) and the histidine phosphocarrier protein (HPr), to a sugar-specific Enzyme II complex, which concurrently transports and phosphorylates the sugar as it enters the cell.[10][12][13]

Experimental Protocols for Studying this compound

A variety of experimental techniques are employed to study the properties and reactions of PEP. Below are detailed protocols for key enzymatic assays.

Pyruvate Kinase Activity Assay

This assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[14][15]

Materials:

-

50 mM HEPES buffer, pH 7.5

-

100 mM KCl

-

10 mM MgCl₂

-

5 mM ADP

-

10 mM this compound (PEP)

-

0.2 mM NADH

-

Lactate Dehydrogenase (LDH) (sufficient units to ensure the reaction is not rate-limiting)

-

Cell or tissue extract containing pyruvate kinase

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, ADP, PEP, and NADH.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Add a sufficient amount of lactate dehydrogenase to the mixture.

-

Initiate the reaction by adding the cell or tissue extract containing pyruvate kinase.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.

Calculation of Enzyme Activity: One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

This compound Carboxylase (PEPC) Assay

The activity of PEPC is commonly measured by coupling the consumption of bicarbonate to the oxidation of NADH in the presence of malate dehydrogenase.

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM MgCl₂

-

2 mM Dithiothreitol (DTT)

-

0.2 mM NADH

-

10 mM NaHCO₃

-

Malate Dehydrogenase (MDH) (sufficient units)

-

2 mM this compound (PEP)

-

Cell or tissue extract containing PEPC

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, NADH, and MDH.

-

Equilibrate the mixture to the desired temperature.

-

Add NaHCO₃ to the mixture.

-

Initiate the reaction by adding the cell or tissue extract containing PEPC.

-

Start the reaction by adding PEP.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the PEPC activity.

Visualizing PEP's Role in Cellular Pathways

Diagrams of key pathways involving PEP provide a clear visual representation of its central role in metabolism and cellular signaling.

Glycolysis and Gluconeogenesis Interface

Caption: The central role of PEP in glycolysis and gluconeogenesis.

The Shikimate Pathway Initiation

Caption: Initiation of the shikimate pathway with PEP.

Bacterial Phosphotransferase System (PTS) Workflow

Caption: Workflow of the bacterial phosphotransferase system.

Conclusion

This compound is undeniably a central figure in the theater of cellular metabolism. Its unique high-energy phosphate bond empowers it to drive ATP synthesis and fuel essential biosynthetic pathways. A thorough understanding of its biochemical properties, structure, and multifaceted roles is paramount for researchers and scientists in various fields, from fundamental biology to drug development. The targeting of enzymes that produce or consume PEP remains a promising avenue for the development of new antimicrobial agents and herbicides. This guide serves as a foundational resource to aid in these endeavors, providing the necessary data, protocols, and conceptual frameworks to explore the full potential of this remarkable molecule.

References

- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C3H5O6P | CID 1005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. PEP group translocation - Wikipedia [en.wikipedia.org]

- 11. This compound:carbohydrate phosphotransferase systems of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. proteopedia.org [proteopedia.org]

- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 15. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

The Pivotal Role of Phosphoenolpyruvate in Glycolysis and Gluconeogenesis: A Technical Guide

Abstract

Phosphoenolpyruvate (PEP) stands at a critical metabolic crossroads, serving as the penultimate intermediate in glycolysis and a key precursor in gluconeogenesis. Its high-energy phosphate bond makes it a thermodynamically potent molecule, central to the regulation of glucose homeostasis. This technical guide provides an in-depth analysis of the dual role of PEP in these opposing pathways. We will explore the enzymatic reactions governing its synthesis and degradation, the intricate allosteric and hormonal regulatory mechanisms that prevent futile cycling, and the thermodynamic and kinetic parameters that dictate pathway flux. Furthermore, this guide furnishes detailed experimental protocols for the key enzymes involved and visualizes the complex interplay of these pathways through signaling and metabolic diagrams.

Introduction: The Centrality of this compound

This compound (PEP) is a high-energy phosphate compound that occupies a unique and pivotal position in cellular metabolism.[1] It is the direct precursor to pyruvate in the final energy-yielding step of glycolysis and a key intermediate in the synthesis of glucose from non-carbohydrate sources via gluconeogenesis.[1][2] The metabolic fate of PEP is a primary determinant of whether a cell is in an anabolic or catabolic state with respect to glucose metabolism. The reciprocal regulation of the enzymes that produce and consume PEP is therefore essential for maintaining cellular energy balance and blood glucose levels. This guide will dissect the multifaceted role of PEP, focusing on the key enzymatic control points and the complex regulatory networks that govern its flux through glycolysis and gluconeogenesis.

This compound in Glycolysis: The Final Energy Payoff

In glycolysis, PEP is the substrate for the final and irreversible step, catalyzed by the enzyme pyruvate kinase (PK).[3][4][5] This reaction is a major site of regulation for the entire glycolytic pathway.

The Pyruvate Kinase Reaction

Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to adenosine diphosphate (ADP), yielding pyruvate and adenosine triphosphate (ATP).[4] This reaction is highly exergonic, contributing significantly to the net ATP production of glycolysis.[6]

Reaction: this compound + ADP → Pyruvate + ATP

The large negative Gibbs free energy change of this reaction renders it physiologically irreversible, necessitating a separate bypass route in gluconeogenesis.

Regulation of Pyruvate Kinase

The activity of pyruvate kinase is tightly controlled through both allosteric regulation and covalent modification, ensuring that the rate of glycolysis is responsive to the cell's energetic needs.

-

Allosteric Regulation: Pyruvate kinase is allosterically activated by fructose-1,6-bisphosphate (FBP), an intermediate from earlier in the glycolytic pathway.[1][7][8] This is a classic example of feed-forward activation, ensuring that once the committed step of glycolysis is passed, the pathway can proceed to completion. Conversely, high levels of ATP and alanine (synthesized from pyruvate) act as allosteric inhibitors, signaling that the cell has an adequate energy supply and biosynthetic precursors.[5][9]

-

Hormonal Regulation: In the liver, the L-isozyme of pyruvate kinase is also subject to hormonal regulation. The hormone glucagon, released in response to low blood glucose, triggers a signaling cascade that leads to the phosphorylation and inactivation of pyruvate kinase.[5][7][9] This prevents the liver from consuming glucose via glycolysis when it needs to be exporting it to other tissues. Conversely, insulin promotes the dephosphorylation and activation of pyruvate kinase.[9]

This compound in Gluconeogenesis: Bypassing the Irreversible Step

Gluconeogenesis, the synthesis of glucose from precursors like pyruvate, lactate, and amino acids, is essential for maintaining blood glucose levels during fasting or prolonged exercise. To circumvent the irreversible pyruvate kinase reaction, gluconeogenesis employs a two-step bypass that consumes energy to generate PEP from pyruvate.[10][11]

The Gluconeogenic Bypass

The conversion of pyruvate to PEP in gluconeogenesis involves two key enzymes primarily located in the mitochondria and cytosol:

-

Pyruvate Carboxylase: This mitochondrial enzyme catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[7][12][13] This reaction is allosterically activated by acetyl-CoA, which signals an abundance of fatty acid oxidation products and the need for gluconeogenesis.[12][13]

Reaction: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi

-

This compound Carboxykinase (PEPCK): OAA is then decarboxylated and phosphorylated to form PEP in a reaction catalyzed by PEPCK. This enzyme utilizes guanosine triphosphate (GTP) as the phosphate donor.[2] PEPCK is found in both the mitochondria and the cytosol, with the relative contribution of each isoform varying between species.

Reaction: Oxaloacetate + GTP → this compound + GDP + CO₂

Regulation of the Gluconeogenic Bypass

The synthesis of PEP in gluconeogenesis is primarily regulated at the level of gene expression of the key enzymes, particularly PEPCK.

-

Hormonal and Transcriptional Regulation: The transcription of the gene encoding PEPCK is induced by glucagon, glucocorticoids, and thyroid hormone, all of which signal the need for increased glucose production. Conversely, insulin strongly represses the transcription of the PEPCK gene, thereby inhibiting gluconeogenesis when blood glucose levels are high.[6]

Reciprocal Regulation of PEP Metabolism

To prevent the wasteful futile cycle of PEP being simultaneously synthesized and degraded, the pathways of glycolysis and gluconeogenesis are reciprocally regulated. This ensures that when one pathway is active, the other is suppressed. A key player in this regulation is the signaling molecule fructose-2,6-bisphosphate (F-2,6-BP).

-

Role of Fructose-2,6-bisphosphate: F-2,6-BP is a potent allosteric activator of phosphofructokinase-1 (a key glycolytic enzyme) and an inhibitor of fructose-1,6-bisphosphatase (a key gluconeogenic enzyme).[7][12] The levels of F-2,6-BP are controlled by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). Glucagon signaling leads to the phosphorylation and activation of the FBPase-2 domain, lowering F-2,6-BP levels and favoring gluconeogenesis.[7][12] Insulin signaling promotes the dephosphorylation and activation of the PFK-2 domain, increasing F-2,6-BP levels and stimulating glycolysis.[12]

Quantitative Data on PEP Metabolism

The direction of metabolic flux through the PEP-pyruvate node is ultimately governed by the thermodynamics and kinetics of the involved enzymes.

Thermodynamic Properties

The standard Gibbs free energy changes (ΔG°') for the key reactions involving PEP highlight the energetic favorability of the pyruvate kinase reaction and the energy requirement for the gluconeogenic bypass.

| Reaction | Enzyme | ΔG°' (kJ/mol) | Pathway |

| This compound + ADP → Pyruvate + ATP | Pyruvate Kinase | -31.4 | Glycolysis |

| Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | Pyruvate Carboxylase | -2.1 | Gluconeogenesis |

| Oxaloacetate + GTP → PEP + GDP + CO₂ | PEP Carboxykinase | +2.9 | Gluconeogenesis |

Note: Values can vary slightly depending on experimental conditions.

Kinetic Properties of Key Enzymes

The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of the enzymes acting on PEP provide insights into their substrate affinities and catalytic efficiencies.

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (U/mg) |

| Pyruvate Kinase (M-type) | Human Muscle | PEP | 0.03-0.05 | ~200 |

| ADP | 0.2-0.4 | |||

| Pyruvate Carboxylase | Bovine Liver | Pyruvate | 0.4 | ~13 |

| ATP | 0.2 | |||

| HCO₃⁻ | 1.0 | |||

| PEP Carboxykinase (cytosolic) | Rat Liver | OAA | 0.004 | ~7 |

| GTP | 0.02 |

Note: These values are approximate and can vary based on isozyme, species, and assay conditions.

Experimental Protocols

Accurate measurement of the activity of the key enzymes in PEP metabolism is crucial for research and drug development. The following are representative protocols for spectrophotometric enzyme assays.

Pyruvate Kinase Activity Assay

This assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP

-

Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂

-

Substrate Solution: 50 mM this compound (PEP)

-

Co-substrate Solution: 10 mM adenosine diphosphate (ADP)

-

Coupling Enzyme: Lactate dehydrogenase (LDH), ~1000 units/mL

-

NADH Solution: 10 mM NADH

Procedure:

-

In a cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of NADH Solution, and 20 µL of LDH.

-

Incubate at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 10-50 µL of the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Pyruvate Carboxylase Activity Assay

This assay often involves a coupled reaction where the product, oxaloacetate, is reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH.

Principle:

-

Pyruvate + HCO₃⁻ + ATP --(Pyruvate Carboxylase)--> Oxaloacetate + ADP + Pi

-

Oxaloacetate + NADH + H⁺ --(Malate Dehydrogenase)--> Malate + NAD⁺

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 20 mM KHCO₃

-

Substrate Solution: 100 mM pyruvate

-

Co-substrate Solution: 50 mM ATP

-

Coupling Enzyme: Malate dehydrogenase (MDH), ~1000 units/mL

-

NADH Solution: 10 mM NADH

-

Activator: 5 mM Acetyl-CoA

Procedure:

-

In a cuvette, combine 700 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of ATP Solution, 50 µL of NADH Solution, 20 µL of MDH, and 20 µL of Activator.

-

Incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10-50 µL of the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm.

PEP Carboxykinase Activity Assay (in the direction of OAA formation)

This assay measures the reverse reaction, coupling the formation of oxaloacetate to its reduction by MDH.

Principle:

-

PEP + GDP + CO₂ --(PEP Carboxykinase)--> Oxaloacetate + GTP

-

Oxaloacetate + NADH + H⁺ --(Malate Dehydrogenase)--> Malate + NAD⁺

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.4, containing 50 mM KHCO₃, 2 mM MnCl₂, and 1 mM DTT

-

Substrate Solution: 20 mM PEP

-

Co-substrate Solution: 2 mM GDP

-

Coupling Enzyme: Malate dehydrogenase (MDH), ~1000 units/mL

-

NADH Solution: 10 mM NADH

Procedure:

-

In a cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of Co-substrate Solution, 20 µL of MDH, and 20 µL of NADH Solution.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10-50 µL of the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm.

Visualizations of Pathways and Regulation

Glycolysis: PEP to Pyruvate

Caption: The irreversible conversion of PEP to Pyruvate in glycolysis.

Gluconeogenesis: Pyruvate to PEP Bypass

Caption: The two-step bypass from Pyruvate to PEP in gluconeogenesis.

Reciprocal Hormonal Regulation

Caption: Hormonal control of PEP metabolism in the liver.

Experimental Workflow: Spectrophotometric Enzyme Assay

Caption: General workflow for a coupled spectrophotometric enzyme assay.

Conclusion and Future Directions

This compound is undeniably a central player in the regulation of carbohydrate metabolism. The intricate and reciprocal control of its synthesis and degradation in glycolysis and gluconeogenesis highlights the elegance and efficiency of cellular metabolic networks. A thorough understanding of the enzymes that govern PEP's fate—pyruvate kinase, pyruvate carboxylase, and PEP carboxykinase—is fundamental to comprehending metabolic diseases such as diabetes and cancer, where the regulation of these pathways is often dysregulated.

Future research in this area will likely focus on the development of selective inhibitors or activators of these key enzymes for therapeutic purposes. The detailed kinetic and regulatory information provided in this guide serves as a foundational resource for such drug discovery efforts. Furthermore, advances in metabolomics and flux analysis will continue to refine our understanding of how PEP flux is managed in vivo under various physiological and pathological conditions, opening new avenues for therapeutic intervention.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. chegg.com [chegg.com]

- 3. Regulation of Glycolysis and Gluconeogenesis by Acetylation of PKM and PEPCK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prezi.com [prezi.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The repression of hormone-activated PEPCK gene expression by glucose is insulin-independent but requires glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptional repression of the gluconeogenic gene PEPCK by the orphan nuclear receptor SHP through inhibitory interaction with C/EBPα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]

- 12. Role of fructose 2,6-bisphosphate in the regulation of glycolysis and gluconeogenesis in chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of this compound carboxykinase (GTP) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Phosphoenolpyruvate in Aromatic Amino Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of phosphoenolpyruvate (PEP) as a primary precursor in the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. This pathway, absent in animals, represents a vital target for the development of herbicides and antimicrobial agents. This document provides a comprehensive overview of the core biochemical pathway, quantitative data on key enzymatic reactions, detailed experimental protocols for pathway analysis, and visual representations of the involved processes.

Introduction: The Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants to convert the central metabolites this compound (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] Chorismate stands as the last common precursor for the synthesis of the three proteinogenic aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a myriad of other essential aromatic compounds, including folates, ubiquinones, and many secondary metabolites.[2][3] Given its essential nature in these organisms and its absence in mammals, the enzymes of the shikimate pathway are attractive targets for the development of novel antimicrobial drugs and herbicides.[4][5]

The initial committed step of this pathway is the condensation of PEP, a high-energy intermediate from glycolysis, and E4P, derived from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[6] This reaction is catalyzed by DAHP synthase (DAHPS), a key regulatory point subject to feedback inhibition by the final aromatic amino acid products in many organisms.[7][8] The subsequent enzymatic reactions lead to the formation of chorismate, which then serves as a critical branch-point intermediate for the individual aromatic amino acid biosynthetic pathways.[9][10]

The Shikimate Pathway: A Step-by-Step Journey from PEP to Chorismate

The conversion of PEP and E4P to chorismate involves seven key enzymatic steps. The pathway is highly conserved across various organisms, although the organization of the enzymes can differ, with some existing as monofunctional proteins and others as multifunctional complexes.[8]

From Chorismate to Aromatic Amino Acids: The Branching Pathways

Chorismate is a pivotal molecule that sits at the junction of three distinct biosynthetic pathways leading to phenylalanine, tyrosine, and tryptophan.

Quantitative Data

The efficiency and regulation of the shikimate and subsequent aromatic amino acid biosynthetic pathways are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of their substrates and products.

Enzyme Kinetic Parameters

The following tables summarize key kinetic parameters for enzymes of the shikimate and aromatic amino acid biosynthetic pathways from various organisms.

Table 1: Kinetic Parameters of Shikimate Pathway Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DAHP Synthase | Arabidopsis thaliana (AthDHS1) | PEP | 14.1 | 61.9 | 4.39 x 106 | [7] |

| E4P | 14.1 | [7] | ||||

| Arabidopsis thaliana (AthDHS2) | PEP | 9.81 | 360 | 3.67 x 107 | [7] | |

| E4P | 12.9 | [7] | ||||

| Arabidopsis thaliana (AthDHS3) | PEP | 9.15 | 706 | 7.72 x 107 | [7] | |

| E4P | 9.92 | [7] | ||||

| Shikimate Kinase | Mycobacterium tuberculosis | Shikimate | 650 | 60 | 0.9 x 105 | [11] |

| MgATP | 112 | 5.4 x 105 | [11] | |||

| Erwinia chrysanthemi | Shikimate | 310 | - | 1.3 x 105 | [12] | |

| EPSP Synthase | Escherichia coli | S3P | - | - | - | [2] |

| PEP | - | - | - | [2] |

Table 2: Kinetic Parameters of Aromatic Amino Acid Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Chorismate Mutase | Escherichia coli | Chorismate | - | - | - | [1] |

| Prephenate Dehydratase | Escherichia coli | Prephenate | - | - | - | [1] |

| Arogenate Dehydratase | Arabidopsis thaliana (ADT1) | Arogenate | - | - | 1050 | [13] |

| Prephenate | - | - | 38 | [13] | ||

| Arabidopsis thaliana (ADT2) | Arogenate | - | - | 7650 | [13] | |

| Prephenate | - | - | 240 | [13] | ||

| Arabidopsis thaliana (ADT6) | Arogenate | - | - | 1560 | [13] | |

| Prephenate | - | - | 16 | [13] | ||

| Anthranilate Synthase | Sulfolobus solfataricus | Chorismate | 0.9 | 0.14 | 1.56 x 105 | [14] |

| Glutamine | 21 | 6.67 x 103 | [14] |

Intracellular Metabolite Concentrations

The steady-state concentrations of pathway intermediates provide insights into metabolic flux and potential regulatory bottlenecks.

Table 3: Intracellular Concentrations of Shikimate Pathway Intermediates in Escherichia coli

| Metabolite | Concentration (µM) |

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | Not Quantified |

| 3-Dehydroquinate (DHQ) | ~20 - 100 |

| 3-Dehydroshikimate (DHS) | ~5 - 20 |

| Shikimate | ~20 - 80 |

| Shikimate-3-Phosphate (S3P) | ~10 - 50 |

Data adapted from stimulus-response experiments and may vary based on growth conditions.[15]

Table 4: Relative Levels of Aromatic Amino Acids and Precursors in Nicotiana benthamiana Leaves

| Metabolite | Relative Abundance (arbitrary units) |

| Shikimate | ~100 |

| Chorismate | ~5 |

| Prephenate | ~20 |

| Arogenate | ~50 |

| Phenylalanine | ~2000 |

| Tyrosine | ~500 |

| Tryptophan | ~100 |

Data represents a snapshot and can be influenced by genetic modifications and environmental factors.[10]

Experimental Protocols

The study of the shikimate pathway and its branches relies on a variety of biochemical and analytical techniques. Below are generalized protocols for key experiments.

DAHP Synthase (DAHPS) Activity Assay

This assay measures the rate of DAHP formation from PEP and E4P.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Bis-Tris propane, pH 7.5), this compound (PEP), and erythrose 4-phosphate (E4P).

-

Enzyme Addition: Initiate the reaction by adding the purified DAHP synthase enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

-

Colorimetric Detection: The amount of DAHP produced is determined by a colorimetric method involving sequential addition of periodate, arsenite, and thiobarbituric acid, which forms a colored adduct with the oxidized DAHP.

-

Quantification: Measure the absorbance of the colored product at 549 nm and calculate the concentration of DAHP using a standard curve or its molar extinction coefficient.

Chorismate Synthase Activity Assay

This assay monitors the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.

Protocol:

-

Reaction Mixture: Prepare an anaerobic reaction mixture containing buffer, EPSP, and a reduced flavin cofactor (e.g., FMNH₂), which is required for the activity of many chorismate synthases.

-

Enzyme Addition: Initiate the reaction by adding purified chorismate synthase.

-

Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 275 nm, which corresponds to the formation of the conjugated double bond system in chorismate.

-

Rate Calculation: The initial rate of the reaction is calculated from the linear phase of the absorbance increase, using the molar extinction coefficient of chorismate.

LC-MS/MS Analysis of Shikimate Pathway Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of multiple metabolites in a complex biological sample.

Protocol:

-

Sample Preparation: Rapidly quench metabolic activity in the biological sample (e.g., bacterial culture, plant tissue) to prevent changes in metabolite levels. This is often achieved by rapid cooling and addition of a cold quenching solution.

-

Metabolite Extraction: Extract the metabolites from the sample using a suitable solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites into the aqueous phase.

-

LC Separation: Inject the aqueous extract onto a liquid chromatography system. The choice of column (e.g., HILIC for polar compounds) and mobile phase gradient is crucial for separating the various shikimate pathway intermediates.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. In the first mass analyzer, the precursor ion corresponding to the metabolite of interest is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Conclusion

This compound serves as a cornerstone of aromatic amino acid biosynthesis, initiating a pathway that is fundamental to the survival of a wide range of organisms. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of the shikimate and subsequent pathways is paramount for the rational design of novel drugs and herbicides. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in academia and industry, facilitating further investigation into this essential metabolic route and the development of innovative therapeutic and agricultural solutions. The continued application of advanced analytical techniques, such as metabolic flux analysis and detailed kinetic characterization of pathway enzymes, will undoubtedly uncover new layers of regulation and provide further opportunities for targeted intervention.

References

- 1. Kinetic studies on the mechanism of chorismate mutase/prephenate dehydratase from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shikimate Kinase and Shikmate Dehydrogenase [webhome.auburn.edu]

- 5. researchgate.net [researchgate.net]

- 6. google.com [google.com]

- 7. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The crystal structure of anthranilate synthase from Sulfolobus solfataricus: Functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Energetic Currency of the Cell: A Deep Dive into the Thermodynamics of Phosphoenolpyruvate Hydrolysis

For Immediate Release

This technical guide provides a comprehensive analysis of the thermodynamics governing the hydrolysis of phosphoenolpyruvate (PEP), a pivotal high-energy intermediate in cellular metabolism. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core thermodynamic principles, experimental methodologies for their determination, and the contextual significance of PEP within the glycolytic pathway.

Quantitative Thermodynamic Data

The hydrolysis of this compound is a highly exergonic reaction, releasing a substantial amount of free energy that the cell can harness for various processes, most notably the synthesis of adenosine triphosphate (ATP). The thermodynamic parameters for this reaction have been determined under various experimental conditions.

Table 1: Thermodynamics of the Pyruvate Kinase Reaction (this compound + ADP → Pyruvate + ATP)

| Parameter | Value | Conditions |

| Apparent Equilibrium Constant (K') | 3.89 x 10⁴ | pH 7.0, 1.0 mM free Mg²⁺, 0.25 M ionic strength, 25°C[1] |

| Standard Apparent Enthalpy (ΔH'°) | -4.31 kJ/mol | In the direction of ATP formation[1] |

| Standard Apparent Entropy (ΔS'°) | +73.4 J/K·mol | In the direction of ATP formation[1] |

| Standard Gibbs Free Energy (ΔG°') | -31.4 kJ/mol | Calculated from K' |

Table 2: Thermodynamics of Direct this compound Hydrolysis (this compound + H₂O → Pyruvate + Pi)

| Parameter | Value | Conditions |

| Standard Gibbs Free Energy (ΔG°') | ~ -62 kJ/mol | Standard biochemical conditions[2][3][4][5] |

| Standard Gibbs Free Energy (ΔG°') | -61.9 kJ/mol | [6] |

| Standard Gibbs Free Energy (ΔG°') | -14.6 kcal/mol (~ -61.1 kJ/mol) |

The significantly negative Gibbs free energy of PEP hydrolysis is attributed to the tautomerization of the initial product, enolpyruvate, to the more stable keto form, pyruvate. The phosphate group in PEP traps the molecule in the less stable enol form, and its removal allows for this highly favorable conversion, thus releasing a large amount of energy.[2][3]

Experimental Protocols

The determination of the thermodynamic parameters for PEP hydrolysis and related reactions involves sophisticated experimental techniques. Below are detailed methodologies for two common approaches.

Isothermal Titration Calorimetry (ITC) for Enthalpy Change (ΔH)

Isothermal titration calorimetry directly measures the heat change associated with a biochemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH).

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound (PEP) and adenosine diphosphate (ADP) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂).

-

Prepare a solution of the enzyme pyruvate kinase in the same buffer.

-

Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the pyruvate kinase solution.

-

Load the injection syringe with the PEP and ADP solution.

-

-

Titration:

-

Perform a series of small, precise injections of the PEP/ADP solution into the sample cell containing the enzyme.

-

The instrument measures the heat produced or absorbed after each injection as the reaction proceeds.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change for that injection.

-

The total heat change, when all substrate is consumed, is used to calculate the molar enthalpy change (ΔH) for the reaction.

-

Spectrophotometric Assay for Equilibrium Constant (K') and Gibbs Free Energy (ΔG°')

The equilibrium constant for the pyruvate kinase reaction can be determined using a coupled-enzyme spectrophotometric assay. This method indirectly measures the concentration of reactants and products at equilibrium.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 0.05 M Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄).

-

Prepare stock solutions of PEP, ADP, pyruvate, and ATP.

-

Prepare a solution of a coupling enzyme, lactate dehydrogenase (LDH), and its substrate, NADH.

-

-

Assay Procedure:

-

In a cuvette, mix the buffer, PEP, ADP, NADH, and a specific amount of pyruvate kinase.

-

To drive the reaction towards PEP synthesis (the reverse of the physiological direction), add known concentrations of pyruvate and ATP.

-

The production of PEP is coupled to the lactate dehydrogenase reaction. As pyruvate is consumed to form PEP, LDH will catalyze the oxidation of NADH to NAD⁺ to replenish pyruvate, leading to a decrease in absorbance at 340 nm.

-

Monitor the change in absorbance at 340 nm over time until the reaction reaches equilibrium (i.e., no further change in absorbance).

-

-

Calculation of Equilibrium Concentrations:

-

The change in NADH concentration, calculated from the change in absorbance using the Beer-Lambert law, is used to determine the change in pyruvate concentration and, consequently, the equilibrium concentrations of all reactants and products (PEP, ADP, pyruvate, ATP).

-

-

Determination of K' and ΔG°':

-

Calculate the apparent equilibrium constant (K') using the equilibrium concentrations: K' = ([ATP]eq * [Pyruvate]eq) / ([ADP]eq * [PEP]eq)

-

Calculate the standard Gibbs free energy change (ΔG°') from the equilibrium constant using the equation: ΔG°' = -RT * ln(K') where R is the gas constant and T is the absolute temperature in Kelvin.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the glycolytic pathway, the regulation of pyruvate kinase, and a general experimental workflow for studying enzyme thermodynamics.

Caption: The Glycolysis Pathway Highlighting this compound.

Caption: Allosteric Regulation of Pyruvate Kinase.

Caption: Experimental Workflow for Enzyme Thermodynamics.

References

- 1. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolysis - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Determination of equilibrium constants - Wikipedia [en.wikipedia.org]

- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

A Technical Guide to the Non-Canonical Roles of Phosphoenolpyruvate in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoenolpyruvate (PEP), a high-energy intermediate metabolite, is canonically recognized for its pivotal role in glycolysis and gluconeogenesis.[1][2][3] However, emerging evidence reveals that PEP's functions extend far beyond central carbon metabolism. This technical guide delves into the non-canonical roles of PEP as a critical signaling molecule and allosteric regulator in a variety of cellular processes across different domains of life. In bacteria, the phosphorylation state of the PEP-dependent phosphotransferase system (PTS) acts as a central hub for regulating carbohydrate metabolism, chemotaxis, and virulence.[4][5][6] In eukaryotes, PEP modulates cytosolic calcium signaling, influencing transcription factor activity and impacting cancer cell fate.[7][8] This document provides an in-depth exploration of these signaling pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate these complex regulatory networks.

PEP as a Signaling Hub in Bacterial Systems: The Phosphotransferase System (PTS)

In numerous bacteria, the this compound:carbohydrate phosphotransferase system (PTS) is a primary mechanism for sugar uptake, coupling transport with phosphorylation.[5][9][10] Beyond this catalytic function, the PTS is a sophisticated signal transduction pathway that uses the phosphoryl group from PEP to monitor the metabolic state and regulate a vast network of cellular processes.[4][6][11]

The signaling mechanism relies on the phosphorylation state of its protein components, which fluctuates based on the availability of PEP and PTS substrates.[4] The core of the system involves a phosphorylation cascade starting with PEP.

1.1 The PTS Phosphorylation Cascade

The phosphoryl group from PEP is transferred sequentially through a series of proteins:

-

Enzyme I (EI): EI autophosphorylates in a Mg²⁺-dependent reaction using PEP as the donor.[4][12]

-

Histidine Phosphocarrier Protein (HPr): Phosphorylated EI (P~EI) transfers the phosphoryl group to a conserved histidine residue on HPr.[4][6]

-

Enzymes II (EII): Phosphorylated HPr (P~HPr) donates the phosphoryl group to one of several sugar-specific Enzyme II complexes. These complexes typically consist of three domains: EIIA, EIIB, and the membrane-spanning EIIC. The phosphoryl group is transferred from HPr to EIIA and then to EIIB, which finally phosphorylates the incoming sugar as it is translocated across the membrane by EIIC.[6][11][13]

The overall flow of the phosphoryl group dictates the system's regulatory output. When PTS sugars are abundant, the phosphoryl groups are rapidly transferred to the sugars, leaving the PTS proteins in a predominantly dephosphorylated state. Conversely, in the absence of PTS sugars or when the PEP-to-pyruvate ratio is high, the PTS proteins remain phosphorylated.[4]

1.2 Regulatory Functions of the PTS

The phosphorylation state of PTS components, particularly EIIA, serves as a key signal for regulating other cellular pathways.[11]

-

Carbon Catabolite Repression (CCR): In the presence of a preferred carbon source like glucose, the PTS component EIIAGlc is dephosphorylated. In this state, it inhibits the activity of various non-PTS sugar permeases (a phenomenon called inducer exclusion) and fails to activate adenylate cyclase. This prevents the uptake and metabolism of secondary carbon sources, ensuring the preferential use of glucose.[14]

-

Chemotaxis: PTS proteins are involved in chemotaxis toward PTS carbohydrates, guiding bacterial movement toward favorable nutrient sources.[9]

-

Virulence: The PTS has been shown to regulate the virulence of certain pathogens.[4] Deletion of the ptsI gene (encoding EI) in Salmonella typhimurium, Staphylococcus aureus, and Haemophilus influenzae led to attenuation of virulence in mouse models.[15] Similarly, the glucose-specific PTS component PtsG in Borrelia burgdorferi is essential for infectivity.[16]

PEP as a Second Messenger in Eukaryotic Cells

Recent studies have identified a novel signaling role for PEP in eukaryotic cells, particularly in the context of cancer metabolism. PEP can act as a second messenger, linking cellular metabolic status to calcium signaling and gene expression.[7][8]

2.1 Regulation of Cytosolic Calcium

The core of this signaling pathway is the ability of PEP to inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[7][8] The SERCA pump is responsible for sequestering calcium ions (Ca²⁺) from the cytosol into the endoplasmic reticulum (ER), maintaining low cytosolic Ca²⁺ levels.

When cellular PEP concentrations rise, either due to high glycolytic flux or through cataplerosis via this compound carboxykinase (PEPCK), PEP directly inhibits SERCA activity.[7] This inhibition reduces Ca²⁺ uptake into the ER, leading to a sustained increase in the concentration of cytosolic Ca²⁺.

2.2 Downstream Signaling Cascades

The PEP-induced rise in cytosolic Ca²⁺ activates several downstream signaling pathways crucial for cell fate and function:

-

NFAT Activation: Increased cytosolic Ca²⁺ activates calcineurin, a calcium-dependent phosphatase. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of target genes, including those involved in inflammation and cell proliferation like PTGS2 and IL6.[7]

-

c-Myc Stabilization: The elevation in cytosolic Ca²⁺ can also lead to the calmodulin (CaM)-dependent phosphorylation of the oncoprotein c-Myc at Serine 62. This phosphorylation event increases the stability and activity of c-Myc, promoting the expression of its target genes involved in cell growth and proliferation.[8]

This PEP/Ca²⁺ axis represents a direct link between the metabolic state of a cell (i.e., high PEP levels) and the activation of transcriptional programs that drive tumor biology.[7][8]

Allosteric Regulation by PEP

PEP can function as an allosteric effector, binding to enzymes at sites distinct from the active site to regulate their activity. This provides a rapid feedback mechanism to control metabolic flux based on the cell's energetic state.

-

Inhibition of Phosphofructokinase (PFK): PFK is a key regulatory enzyme in glycolysis. PEP, a downstream product of the pathway, acts as an allosteric inhibitor of PFK.[17] When PEP levels accumulate, it signals that the cell has sufficient energy and that the glycolytic flux can be slowed down. This feedback inhibition prevents the unnecessary breakdown of glucose.[17]

-

Regulation of Pyruvate Kinase (PK): Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting PEP to pyruvate. In some isoforms, like rabbit muscle pyruvate kinase (RMPK), the enzyme is allosterically inhibited by L-phenylalanine (Phe). PEP preferentially binds to the active R-state of the enzyme, shifting the equilibrium away from the inhibited T-state.[18]

-

Activation of PEP Carboxylase (PEPC): In E. coli, PEP carboxylase, which directs PEP toward the TCA cycle for anaplerosis, is subject to ultrasensitive allosteric activation by the glycolytic intermediate fructose-1,6-bisphosphate (FBP).[19] This feed-forward mechanism ensures that when glycolysis is active (high FBP), the TCA cycle is replenished.